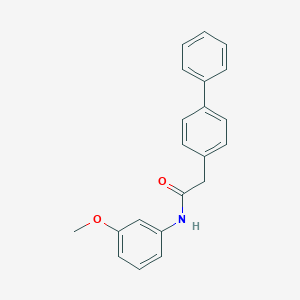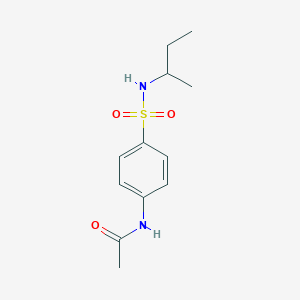
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This molecule has been shown to have promising effects in the field of immunology, particularly in the modulation of immune responses. In
Wirkmechanismus
The mechanism of action of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline involves the inhibition of the aryl hydrocarbon receptor (AhR) signaling pathway. AhR is a transcription factor that plays a role in the regulation of immune responses. 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been found to bind to AhR and prevent its activation, leading to the inhibition of IFN-γ production.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this context is not yet fully understood. Additionally, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline in lab experiments is its specificity for the AhR signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, one limitation of using 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline. One area of interest is its potential use as a therapeutic agent for autoimmune diseases. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, more research is needed to fully understand its mechanism of action in cancer cells and its potential use as an anti-cancer agent. Finally, there is also interest in exploring the potential of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline as a tool for studying the AhR signaling pathway and its role in immune responses.
In conclusion, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline is a synthetic compound that has shown promising effects in the field of immunology. Its specificity for the AhR signaling pathway makes it a valuable tool for studying this pathway and its role in immune responses. Further research is needed to fully understand its potential as a therapeutic agent for autoimmune diseases and cancer, as well as its limitations and future directions for research.
Synthesemethoden
The synthesis of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline involves the condensation of 2-aminobenzophenone with indole-2-carboxaldehyde in the presence of a strong base. The resulting product is then treated with methylsulfonyl chloride to yield 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline. This method has been reported to have a yield of approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been shown to have potential applications in the field of immunology. Specifically, it has been found to inhibit the production of interferon gamma (IFN-γ) by T cells. This cytokine plays a critical role in the immune response to infections and tumors, but its overproduction can lead to autoimmune diseases. 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been shown to be effective in reducing IFN-γ production in vitro and in vivo, making it a potential therapeutic agent for autoimmune diseases.
Eigenschaften
Produktname |
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline |
|---|---|
Molekularformel |
C18H16N2O2S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline |
InChI |
InChI=1S/C18H16N2O2S/c1-23(21,22)20-17-9-5-3-6-13(17)10-11-18(20)16-12-14-7-2-4-8-15(14)19-16/h2-12,18-19H,1H3 |
InChI-Schlüssel |
FHTUPFICMLREKQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C(C=CC2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |
Kanonische SMILES |
CS(=O)(=O)N1C(C=CC2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)



![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)



